molecular formula C10H11ClN2S B1148132 N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 103039-04-9

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1148132
M. Wt: 226.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves multi-step processes, starting from base chemicals like 4-chlorobenzoic acid. These processes include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack of amines to form the desired sulfonamides or similar structures (Zhuo Chen et al., 2010).

Molecular Structure Analysis

Compounds with structures similar to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine have been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, LC-Mass, UV-Visible spectra, and crystal structure determined by X-ray diffraction. These analyses provide insights into the crystal system, space group, molecular geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking interactions (Gayathri B. H et al., 2019).

Chemical Reactions and Properties

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its analogs undergo various chemical reactions, including the formation of Schiff bases, esterification, and diazotization when reacted with specific reagents. These reactions are crucial for further derivatization and exploration of the compound's chemical properties and potential biological activities (P. Sah et al., 2014).

Physical Properties Analysis

The physical properties of compounds like N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, including solubility, melting point, and crystalline structure, are analyzed using techniques such as TGA/DTA and elemental analysis. These properties are essential for understanding the compound's stability, storage conditions, and suitability for various applications (Gayathri B. H et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, such as reactivity, electrophilic and nucleophilic centers, and potential biological activity, are explored through experimental and computational methods. Techniques like Frontier molecular orbital (FMO) analysis, Hirshfeld surface analysis, and DFT calculations provide insights into electronic transitions, molecular stability, and intermolecular interactions (Gayathri B. H et al., 2019).

Scientific Research Applications

Corrosion Inhibition

A study conducted by Kaya et al. (2016) explored the use of various thiazole and thiadiazole derivatives, including compounds similar to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, as corrosion inhibitors for iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they predicted the corrosion inhibition performances of these compounds. Their theoretical data aligned well with previously reported experimental results, suggesting the effectiveness of these derivatives in corrosion inhibition (Kaya et al., 2016).

Antiviral Activity

Chen et al. (2010) synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. They found that some of these compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiazole derivatives (Chen et al., 2010).

Anti-Inflammatory Activity

Suh et al. (2012) evaluated N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for their anti-inflammatory activity. They discovered that these compounds showed direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. The study highlights the potential of thiazole compounds, including structures similar to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, in treating conditions like asthma and rheumatoid arthritis (Suh et al., 2012).

Antimicrobial Agents

Research by Sah et al. (2014) involved synthesizing and testing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their findings suggest the potential use of these compounds, closely related to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, as effective antimicrobial agents (Sah et al., 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-8-2-4-9(5-3-8)13-10-12-6-1-7-14-10/h2-5H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVFKPVCGRXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

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